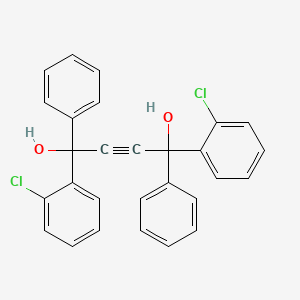
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and two diphenyl groups attached to a but-2-yne-1,4-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol typically involves the coupling of terminal alkynes under specific conditions. One common method involves the use of a copper catalyst in the presence of a base, such as triethylamine, and the reaction is carried out at elevated temperatures (around 60°C) in an air atmosphere . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The key steps involve the careful control of temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylbut-2-yne-1,4-diol: Lacks the chlorophenyl groups, resulting in different chemical properties and reactivity.
1,4-Bis(4-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol: Similar structure but with chlorophenyl groups in different positions, affecting its reactivity and applications.
Uniqueness
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is unique due to the specific positioning of the chlorophenyl groups, which influences its chemical behavior and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
102795-46-0 |
|---|---|
Fórmula molecular |
C28H20Cl2O2 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
1,4-bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C28H20Cl2O2/c29-25-17-9-7-15-23(25)27(31,21-11-3-1-4-12-21)19-20-28(32,22-13-5-2-6-14-22)24-16-8-10-18-26(24)30/h1-18,31-32H |
Clave InChI |
YERGDMXIZGEJPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
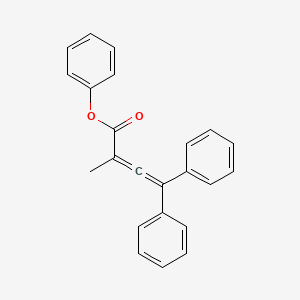
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
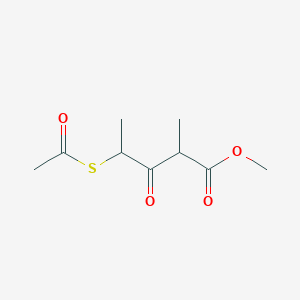
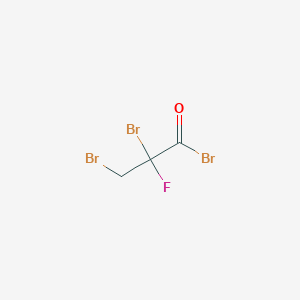


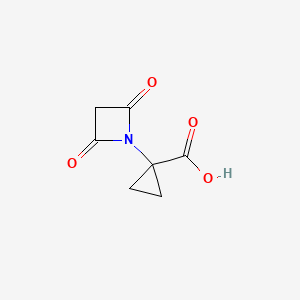

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
